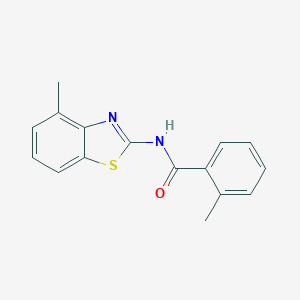

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . Benzamide appears as a white solid in powdered form and as colourless crystals in crystalline form .

Synthesis Analysis

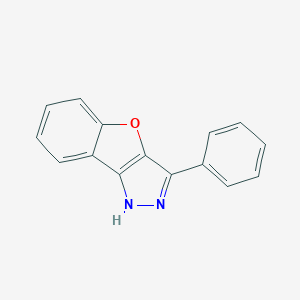

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques help to examine the structure of the synthesized derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the reaction of 2-aminothiophenol with aldehydes in air/DMSO oxidant system provides 2-aroylbenzothiazoles .Physical and Chemical Properties Analysis

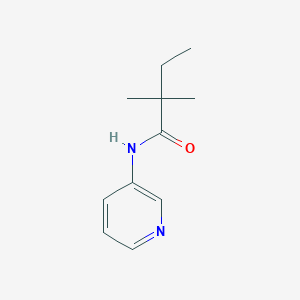

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be determined .Scientific Research Applications

Chemistry and Properties

2-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide falls into the category of compounds that include 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole). A review up to 2008 summarized the preparation, properties, and complex compounds formation involving these ligands. It highlights the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, suggesting areas for potential research interest and investigation in unknown analogues (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzothiazole, the core structure in this compound, is known for its broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It is a key pharmacophore in the development of antitumor agents. Its structural simplicity and synthetic accessibility make it a focal point for medicinal chemists in drug development, especially for cancer treatment. This review focuses on the therapeutic potentials of benzothiazole derivatives patented between 2010 and 2014, highlighting their importance in drug discovery and the need for further investigation into their clinical applications (Kamal, Hussaini, & Malik, 2015).

Synthesis Applications

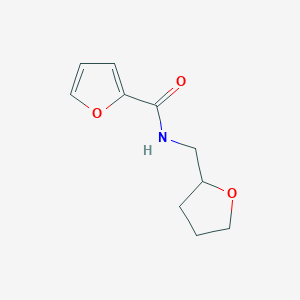

The practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzothiazoles, underlines the importance of benzothiazole derivatives as intermediates in creating metal passivators and light-sensitive materials. This highlights the utility of benzothiazole derivatives in not only medicinal but also industrial applications, showcasing the versatility and significance of these compounds in various fields (Gu, Yu, Zhang, & Xu, 2009).

Biological Activities

Benzothiazoles and their derivatives exhibit a wide range of biological activities, making them vital in medicinal chemistry. They have been explored for their antiviral, antimicrobial, anti-inflammatory, and other therapeutic effects. This review focuses on benzothiazoles' antimicrobial and antiviral potential, particularly emphasizing their action against multi-drug resistant pathogens and their potential in developing new therapeutic agents (Elamin, Abd Elaziz, & Abdallah, 2020).

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The inhibition of DprE1 by this compound leads to a disruption in the synthesis of arabinogalactan . This can compromise the integrity of the mycobacterial cell wall, potentially leading to cell death . The compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Properties

IUPAC Name |

2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-6-3-4-8-12(10)15(19)18-16-17-14-11(2)7-5-9-13(14)20-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZCQZYCJRMENA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ({5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502733.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl methyl sulfone](/img/structure/B502739.png)

![2-amino-N-{3-[4-(3-chlorophenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B502742.png)

![Methyl 2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}benzoate](/img/structure/B502743.png)

![1-(3-Fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B502746.png)

![6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl][1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502750.png)